molecular formula C10H11Br2NO B10965663 N-(2,4-dibromophenyl)-2-methylpropanamide

N-(2,4-dibromophenyl)-2-methylpropanamide

Cat. No.: B10965663
M. Wt: 321.01 g/mol
InChI Key: VBKSMGMHJGPEJF-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-2-methylpropanamide is an organic compound with the molecular formula C10H11Br2NO It is a derivative of acetamide, where the hydrogen atoms on the phenyl ring are substituted with bromine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-2-methylpropanamide typically involves the bromination of aniline derivatives followed by acylation. One common method is the bromination of 2,4-dibromoaniline, which is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(2,4-dibromophenyl)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The amide group can form hydrogen bonds, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the 2-methylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-2-methylpropanamide

InChI

InChI=1S/C10H11Br2NO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14)

InChI Key

VBKSMGMHJGPEJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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